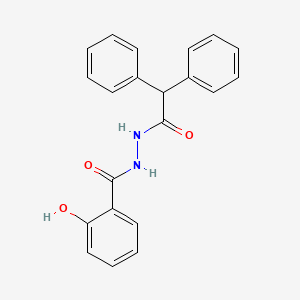
N-(2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide, also known as MMMPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMPB belongs to the class of benzamide derivatives, which are known to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of pro-inflammatory cytokines. This compound may also modulate the activity of ion channels, such as TRPV1, which are involved in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation and pain, inducing apoptosis in cancer cells, and inhibiting tumor growth. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide is its potential therapeutic applications, particularly in the areas of anti-inflammatory, analgesic, and anti-cancer therapies. Additionally, this compound is relatively easy to synthesize and can be obtained in high yield and purity. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide, including investigating its potential therapeutic applications in other areas, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications in the areas of anti-inflammatory, analgesic, and anti-cancer therapies. Its mechanism of action is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes and modulating the activity of ion channels. This compound has various biochemical and physiological effects, including reducing inflammation and pain, inducing apoptosis in cancer cells, and inhibiting tumor growth. While there are some limitations to using this compound in lab experiments, its potential therapeutic applications make it an important area of research for future studies.
Synthesemethoden
N-(2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide can be synthesized using various methods, including the reaction of 2-methoxy-5-methylphenylamine with 3,5-dimethylbenzoyl chloride in the presence of a base, such as triethylamine, in anhydrous dichloromethane. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory and analgesic activities. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, this compound has been investigated for its anti-cancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11-5-6-16(20-4)15(10-11)18-17(19)14-8-12(2)7-13(3)9-14/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJMMXUMDVZNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5812509.png)
![N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812514.png)

![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B5812527.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5812531.png)
![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5812552.png)

![N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide](/img/structure/B5812581.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-benzimidazole](/img/structure/B5812591.png)
![N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide](/img/structure/B5812601.png)
